molecular formula C18H14N2S2 B5427905 2-[(2-phenylethyl)thio]-6-(2-thienyl)nicotinonitrile

2-[(2-phenylethyl)thio]-6-(2-thienyl)nicotinonitrile

Cat. No. B5427905
M. Wt: 322.5 g/mol
InChI Key: QYZDYCLBYZMQCJ-UHFFFAOYSA-N
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Description

The compound “2-[(2-phenylethyl)thio]-6-(2-thienyl)nicotinonitrile” is a complex organic molecule. It contains a phenylethyl group, a thienyl group, and a nitrile group . The phenylethyl group is a common motif in organic chemistry and is derived from styrene. The thienyl group is a sulfur-containing heterocycle that is often found in pharmaceuticals and organic materials . The nitrile group contains a carbon-nitrogen triple bond and is a common functional group in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom . The exact structure would depend on the specific synthetic route used and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity, potentially affecting its solubility and boiling point .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with . Without more information, it’s difficult to predict the mechanism of action for this compound.

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, studies could be conducted to optimize its synthesis and to better understand its reactivity .

properties

IUPAC Name

2-(2-phenylethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2S2/c19-13-15-8-9-16(17-7-4-11-21-17)20-18(15)22-12-10-14-5-2-1-3-6-14/h1-9,11H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZDYCLBYZMQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=C(C=CC(=N2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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